molecular formula C21H13ClF4N4OS B11523867 3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11523867
M. Wt: 480.9 g/mol
InChI Key: FITYVAQBGCRYSG-UHFFFAOYSA-N
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Description

3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methylsulfanyl, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Substituents: The chloro, fluoro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents, fluorinating agents, and trifluoromethylating agents.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

Medicinally, this compound is studied for its potential therapeutic effects. Its diverse functional groups allow it to interact with multiple biological pathways, making it a versatile candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group at the 7-position. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, and unique features

Properties

Molecular Formula

C21H13ClF4N4OS

Molecular Weight

480.9 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H13ClF4N4OS/c1-32-15-5-3-2-4-13(15)28-20(31)18-17(22)19-27-14(11-6-8-12(23)9-7-11)10-16(21(24,25)26)30(19)29-18/h2-10H,1H3,(H,28,31)

InChI Key

FITYVAQBGCRYSG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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